molecular formula C26H20N4OS B10895003 4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one

4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one

Cat. No.: B10895003
M. Wt: 436.5 g/mol
InChI Key: HPFYZQPTDZCVOU-UHFFFAOYSA-N
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Description

3-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties

Properties

Molecular Formula

C26H20N4OS

Molecular Weight

436.5 g/mol

IUPAC Name

4-phenyl-3-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one

InChI

InChI=1S/C26H20N4OS/c1-2-17-30-24(19-13-7-4-8-14-19)28-29-26(30)32-23-22(18-11-5-3-6-12-18)20-15-9-10-16-21(20)27-25(23)31/h2-16H,1,17H2,(H,27,31)

InChI Key

HPFYZQPTDZCVOU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by alkylation and subsequent functional group modifications . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various alcohols and amines .

Mechanism of Action

The mechanism of action of 3-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting essential biological processes. Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity .

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